Deschloroethyl Bendamustine Hydrochloride
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Overview
Description
Deschloroethyl Bendamustine Hydrochloride is a derivative of Bendamustine, an alkylating agent used primarily in chemotherapy. This compound is known for its unique structure and significant efficacy in treating various hematologic malignancies, including chronic lymphocytic leukemia and non-Hodgkin’s lymphoma .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Deschloroethyl Bendamustine Hydrochloride involves multiple steps, starting from the basic structure of BendamustineThe reaction conditions often involve the use of specific solvents and catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: Deschloroethyl Bendamustine Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroxylated derivatives.
Reduction: This reaction can result in the formation of reduced derivatives.
Substitution: This reaction can involve the replacement of functional groups with other substituents
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles
Major Products Formed: The major products formed from these reactions include various hydroxylated, reduced, and substituted derivatives of this compound .
Scientific Research Applications
Deschloroethyl Bendamustine Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of alkylating agents and their derivatives.
Biology: It is used to investigate the effects of alkylating agents on cellular processes and DNA interactions.
Medicine: It is explored for its potential in treating various cancers and hematologic disorders.
Industry: It is used in the development of new pharmaceuticals and chemical processes .
Mechanism of Action
Deschloroethyl Bendamustine Hydrochloride exerts its effects primarily through alkylation, which involves the formation of covalent bonds with DNA. This leads to the formation of intra- and inter-strand crosslinks, resulting in DNA damage and cell death. The compound targets rapidly dividing cells, making it effective against cancer cells. The molecular pathways involved include the activation of apoptotic pathways and inhibition of DNA repair mechanisms .
Comparison with Similar Compounds
Bendamustine Hydrochloride: The parent compound, known for its use in chemotherapy.
Chlorambucil: Another alkylating agent used in cancer treatment.
Cyclophosphamide: A widely used alkylating agent with similar mechanisms of action
Uniqueness: Deschloroethyl Bendamustine Hydrochloride is unique due to its specific structural modifications, which enhance its efficacy and reduce certain side effects compared to its parent compound and other similar agents. Its unique structure allows for more targeted action and potentially fewer off-target effects .
Biological Activity
Deschloroethyl Bendamustine Hydrochloride is a derivative of the well-known chemotherapeutic agent, Bendamustine Hydrochloride. This compound is primarily recognized for its role in treating specific hematologic malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin lymphoma (NHL). The biological activity of this compound is characterized by its unique mechanism of action, pharmacokinetics, and therapeutic potential.
This compound is distinguished by the absence of one chlorine atom compared to its parent compound, which alters its chemical properties and biological activity. It retains the bifunctional alkylating characteristics that allow it to form covalent bonds with DNA, leading to cell death. The molecular formula for this compound is approximately 394.724 g/mol, which plays a crucial role in its interaction with cellular components.
The mechanism of action involves several pathways:
- DNA Alkylation : Like other alkylating agents, Deschloroethyl Bendamustine interacts with DNA, causing cross-linking and preventing replication.
- Apoptosis Induction : It can induce apoptosis through both intrinsic and extrinsic pathways, affecting various cellular signaling mechanisms.
- Cell Cycle Disruption : The compound influences cell cycle progression, leading to cell cycle arrest at different phases, particularly G2/M phase.
Pharmacokinetics
The pharmacokinetic profile of this compound has not been extensively documented as compared to Bendamustine; however, studies suggest that it may exhibit similar pharmacokinetic properties. Key points include:
- Absorption and Distribution : Following administration, the compound is rapidly distributed in tissues.
- Metabolism : It is likely metabolized via similar pathways as Bendamustine, primarily through hepatic mechanisms.
- Excretion : Renal excretion plays a significant role in eliminating the drug from the body.
Comparative Analysis with Other Alkylating Agents
To better understand the unique characteristics of this compound, a comparison with other alkylating agents is useful:
Compound Name | Unique Characteristics |
---|---|
Bendamustine Hydrochloride | Bifunctional agent; used for CLL and NHL; unique cytotoxicity profile. |
Mechlorethamine | First-generation nitrogen mustard; highly reactive; primarily used in lymphoma treatment. |
Chlorambucil | Alkylating agent; less potent than bendamustine; often used for CLL. |
Ifosfamide | Nitrogen mustard derivative; used for various cancers; has different metabolic pathways. |
Cyclophosphamide | Widely used in cancer therapy; known for immunosuppressive properties. |
Clinical Studies and Case Reports
Clinical studies have explored the efficacy of Bendamustine combinations, providing insights that may be extrapolated to this compound:
Properties
Molecular Formula |
C14H19Cl2N3O2 |
---|---|
Molecular Weight |
332.2 g/mol |
IUPAC Name |
4-[5-(2-chloroethylamino)-1-methylbenzimidazol-2-yl]butanoic acid;hydrochloride |
InChI |
InChI=1S/C14H18ClN3O2.ClH/c1-18-12-6-5-10(16-8-7-15)9-11(12)17-13(18)3-2-4-14(19)20;/h5-6,9,16H,2-4,7-8H2,1H3,(H,19,20);1H |
InChI Key |
OPSTYBKPQZPYBQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)NCCCl)N=C1CCCC(=O)O.Cl |
Origin of Product |
United States |
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